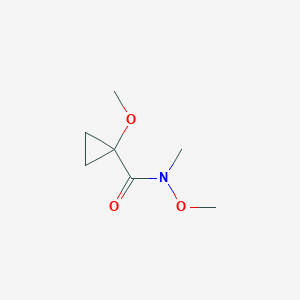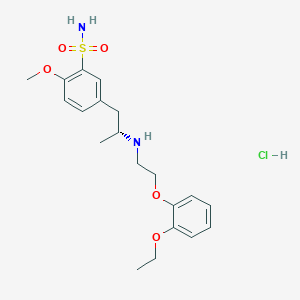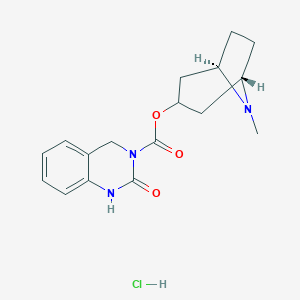
4-Oxo Ticlopidine
Descripción general
Descripción
4-Oxo Ticlopidine is a metabolite of ticlopidine . It has a molecular formula of C14H12ClNOS and a molecular weight of 277.77 .
Synthesis Analysis
Ticlopidine undergoes oxidative ring-opening by cytochrome P450 enzymes. The resulting thiol reacts with a cysteine residue of the purinergic P2Y12 receptor on thrombocytes resulting in covalent receptor blockade . A novel five-step synthetic approach for synthesizing ticlopidine has been developed, providing ticlopidine in 60% overall yield from readily available starting material .
Molecular Structure Analysis
The molecular formula of 4-Oxo Ticlopidine is C14H12ClNOS . The molecular weight is 277.77 .
Aplicaciones Científicas De Investigación
- Application : Ticlopidine is a well-known anti-platelet agent . It is used to reduce the risk of thrombotic events in patients with atherosclerotic diseases .
- Results : Large-scale clinical trials have demonstrated that ticlopidine reduces the risk of thrombotic events in patients with atherosclerotic diseases .
- Application : Ticlopidine is metabolized in the liver, and its metabolites have been studied for their pharmacological activity .
- Methods of Application : In vitro incubation of ticlopidine with rat liver 9000 g supernatant fraction (S9) fractions led to the formation of multiple metabolites, including 2-oxo-ticlopidine .
- Results : The main biliary metabolite of ticlopidine was characterized as a glutathione (GSH) conjugate of ticlopidine S-oxide .
- Application : A novel five-step synthetic approach for synthesizing ticlopidine has been developed .
- Methods of Application : This method provides ticlopidine in 60% overall yield from readily available starting material viz. thiophene .
- Results : All steps afforded excellent yields and are operationally simple and environmentally acceptable .
Scientific Field: Pharmacology
Scientific Field: Drug Metabolism
Scientific Field: Organic Chemistry
- Application : Ticlopidine has been used for the prevention of stroke . It is considered a second-line option for the prevention of thrombotic strokes among patients who have previously had a TIA (transient ischemic attack) or stroke .
- Results : Studies have found that ticlopidine was more effective than aspirin for stroke prevention; however, it was less well tolerated than aspirin and was associated with severe but reversible neutropenia in almost 1% of patients .
Scientific Field: Stroke Prevention
Scientific Field: Treatment of Various Diseases
Safety And Hazards
Direcciones Futuras
While there is limited information available on future directions specifically for 4-Oxo Ticlopidine, ticlopidine and its derivatives continue to be a subject of research. For example, structure-activity relationship (SAR) analysis of ticlopidine derivatives and analogs as CD39 inhibitors has been performed . Additionally, ticlopidine has been studied for its potential in treating a variety of diseases where platelets play a prominent role .
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQBLQBNIVSMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218665 | |
| Record name | 4-Oxo ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo Ticlopidine | |
CAS RN |
68559-55-7 | |
| Record name | 4-Oxo ticlopidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-OXO TICLOPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3DOK0S6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)

![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)




![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)